molecular formula C7H6ClNO2 B179594 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 156840-59-4

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B179594
M. Wt: 171.58 g/mol
InChI Key: DEJQDCVTJHJEMP-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the empirical formula C7H6ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is 171.58 . The SMILES string representation of its structure is Clc1ccnc2OCCOc12 .

Scientific Research Applications

Synthesis and Derivatives

The compound 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine and its derivatives are of interest in the field of synthetic organic chemistry. Researchers have developed methods for synthesizing new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, highlighting its potential as a substructure in various chemical entities. For instance, 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine derivatives were synthesized from 2-chloro-3-pyridinol, demonstrating the heterocycle's versatility in creating novel compounds (Soukri et al., 2003). Similarly, novel analogues of the core structure, modified in the dioxane ring, were developed, underscoring the scaffold's attractiveness for the preparation of potential new therapeutic agents (Bartolomea et al., 2003).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural modification of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives has been explored to discover new therapeutic agents. Research focusing on the selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has indicated these compounds' potential as scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003). This signifies the compound's relevance in the search for new drugs and highlights its adaptability for various pharmacological targets.

Chemical Properties and Reactivity

Studies have also delved into the chemical properties and reactivity of derivatives of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. An experimental investigation into the absolute enthalpies of formation of related pyridynes provides insights into the thermodynamic stability of these compounds and their potential reaction pathways (Rau & Wenthold, 2011). This research is crucial for understanding the fundamental chemical behavior of the compound and its derivatives, which can influence their applications in various scientific domains.

Optical and Structural Characteristics

The optical and structural characteristics of derivatives of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have been studied, with a focus on their potential applications in materials science and electronics. For example, the structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been investigated, revealing their monoclinic polycrystalline nature and potential as photosensors due to their unique optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020). This suggests that derivatives of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine may have applications beyond pharmaceuticals, including in electronic devices and sensors.

Safety And Hazards

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

properties

IUPAC Name

8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJQDCVTJHJEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618665
Record name 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

156840-59-4
Record name 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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